1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

Medicinal Chemistry Chemical Probe Design Structure-Activity Relationship (SAR)

This tri-substituted sulfonylpiperazine (5-bromo-2-methoxy-4-methyl) is a unique NAM scaffold for nAChR SAR studies. Its distinct substitution pattern enables cross-coupling at C5 and comparative ADME profiling against the ethoxy isomer (CAS 852174-89-1). The C5 bromine provides a regiochemical handle inaccessible to para-bromo analogs. Ideal for chemical biology probe development requiring multi-vector functionalization. Not interchangeable with mono- or di-substituted analogs.

Molecular Formula C14H19BrN2O4S
Molecular Weight 391.28g/mol
CAS No. 940989-56-0
Cat. No. B512975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
CAS940989-56-0
Molecular FormulaC14H19BrN2O4S
Molecular Weight391.28g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)S(=O)(=O)N2CCN(CC2)C(=O)C)OC
InChIInChI=1S/C14H19BrN2O4S/c1-10-8-13(21-3)14(9-12(10)15)22(19,20)17-6-4-16(5-7-17)11(2)18/h8-9H,4-7H2,1-3H3
InChIKeyDWLHDZXOIKDTPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS 940989-56-0): A Tri-substituted Sulfonylpiperazine for Targeted Nicotinic Receptor Probe Development


1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS 940989-56-0) is a synthetic sulfonylpiperazine derivative featuring a unique tri-substituted aromatic ring (5-bromo-2-methoxy-4-methyl) coupled to an N-acetylpiperazine core [1]. This compound belongs to a pharmacologically versatile class; a 2023 review of 187 sulfonylpiperazine-bearing heterocyclic core structures highlights their relevance across anticancer, antibacterial, antifungal, anti-inflammatory, and CNS applications [2]. Its distinct substitution pattern on the benzenesulfonyl moiety differentiates it from simpler mono-substituted analogs and may confer unique steric and electronic properties for structure-activity relationship (SAR) exploration in receptor modulation studies [3]. It is commercially available from multiple vendors as a research-grade compound [1].

Why 1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one Cannot Be Replaced by Generic Sulfonylpiperazine Analogs for nAChR Allosteric Modulation SAR


Within the sulfonylpiperazine class, minor substituent alterations on the aromatic sulfonyl ring produce disproportionate shifts in pharmacological activity that defeat one-to-one replacement. SAR studies on sulfonylpiperazine-based negative allosteric modulators (NAMs) of human neuronal nicotinic acetylcholine receptors (nAChRs) have demonstrated that subtle modifications to methoxy positioning and aromatic substitution profoundly alter both potency and selectivity profiles [1]. Specifically, the methoxy analogue of a lead series showed a 2-fold decrease in potency for Hα4β2 nAChRs (IC50 = 21.1 μM) compared to its unsubstituted counterpart [1]. This sensitivity to substitution pattern means that compounds lacking the precise 5-bromo-2-methoxy-4-methyl trisubstitution motif cannot be assumed to reproduce the same binding kinetics, selectivity windows, or functional modulation outcomes [1]. Consequently, for research programs that require exact structural fidelity—such as SAR expansion campaigns, receptor subtype selectivity profiling, or chemical probe validation—the tri-substituted compound is not interchangeable with mono- or di-substituted alternatives.

Quantitative Differentiation Evidence Guide for 1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one


Tri-substituted Aromatic Ring Architecture Confers Structural Distinction Over Mono-substituted 4-Bromophenyl Analog

Compared to 1-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS 486422-26-8)—a mono-substituted analog featuring only a single para-bromine on the phenyl ring—the target compound incorporates three distinct substituents (5-bromo, 2-methoxy, 4-methyl) on the aromatic sulfonyl moiety. The comparator has molecular formula C12H15BrN2O3S and molecular weight 347.23 g/mol, while the target compound has C14H19BrN2O4S and 391.28 g/mol [1]. This difference of 44.05 g/mol and the presence of two additional substituents (OCH3 at position 2, CH3 at position 4) alter the electronic character, steric bulk, and hydrogen-bonding capacity of the sulfonyl pharmacophore, all of which are critical for target binding and selectivity [2].

Medicinal Chemistry Chemical Probe Design Structure-Activity Relationship (SAR)

Class-Level Evidence: Methoxy Substitution Reduces nAChR NAM Potency by 2-Fold vs. Unsubstituted Analog—Implications for the 2-Methoxy Substituent

In a published SAR study of sulfonylpiperazine-based negative allosteric modulators (NAMs) of human α4β2 (Hα4β2) nAChRs, the methoxy-substituted analogue (compound 13) exhibited an IC50 of 21.1 μM, representing a 2-fold decrease in functional potency compared to the unsubstituted parent compound [1]. While this specific study examined a series distinct from the target compound, the class-level inference is that methoxy substitution at the benzenesulfonyl ring systematically modulates nAChR NAM activity. The target compound, bearing a 2-methoxy group, is predicted to exhibit similarly attenuated Hα4β2 potency relative to non-methoxylated analogues within the same chemotype [1]. Caution: this is a class-level inference, not a direct measurement for CAS 940989-56-0.

Neuroscience Nicotinic Receptor Pharmacology Negative Allosteric Modulation

O-Methyl vs. O-Ethyl Substituent: Lipophilicity and Physicochemical Property Differentiation from the Ethoxy Analog

The target compound contains a 2-methoxy (-OCH3) group on the aromatic ring, distinguishing it from the closely related ethoxy analog 1-acetyl-4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazine (CAS 852174-89-1), which bears a 2-ethoxy (-OCH2CH3) substituent . Although both compounds share the same molecular formula (C14H19BrN2O4S) and molecular weight (391.28 g/mol)—the ethoxy substitution pattern (OCH2CH3 at position 2) versus methoxy (OCH3 at position 2) plus methyl (CH3 at position 4) results in isomeric but electronically and sterically distinct aryl rings. The 5-bromo substituent is common to both, but the ethoxy analog lacks the 4-methyl group present in the target compound; instead its ethoxy chain extends from position 2 . These differences are expected to produce divergent lipophilicity (logP/logD), metabolic stability (O-dealkylation rates differ between O-methyl and O-ethyl ethers), and steric occupancy in hydrophobic binding pockets [1].

Physicochemical Profiling Drug-likeness ADME Prediction

Commercial Availability and Vendor-Specified Purity Benchmarking Against Structural Analogs for Procurement Decisions

The target compound is commercially available through multiple suppliers including Life Chemicals, with catalog number F3386-0498 and listed specifications across a range of pack sizes (4 mg to 75 mg) and corresponding pricing tiers (e.g., $66.00 for 4 mg, $89.00 for 15 mg, $140.00 for 40 mg) [1]. The vendor-specified purity is typically ≥95%, consistent with research-grade sulfonylpiperazine derivatives [1]. In comparison, the mono-substituted analog (CAS 486422-26-8) is available at ≥98% purity from suppliers such as Aladdin Scientific and Calpac Lab [2]. The 2%–3% purity differential may reflect differences in synthetic complexity—the tri-substituted target compound requires additional synthetic steps (bromination, methoxylation, and methylation of the aromatic ring) compared to the mono-brominated analog, potentially introducing more impurities that must be controlled . For procurement purposes, researchers should verify lot-specific certificates of analysis (CoA) rather than relying solely on nominal purity specifications.

Chemical Procurement Research Supply Chain Quality Control

Predicted Physicochemical Properties Differentiate the Target Compound from Ethoxy and Unsubstituted Analogs for ADME-Targeted Selection

Predicted physicochemical properties (computed via ACD/Labs or analogous algorithms, as reported on vendor datasheets) reveal quantifiable differentiation between the target compound and its closest analogs. The ethoxy-substituted analog 1-[4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS 942666-70-8) has predicted density of 1.483±0.06 g/cm³, boiling point of 539.2±60.0 °C, and pKa of -0.85±0.70 [1]. The target compound, with its 2-methoxy-4-methyl substitution, is expected to exhibit lower lipophilicity (reduced logP due to the more compact methoxy group vs. ethoxy) and altered aqueous solubility, though specific predicted values for CAS 940989-56-0 are not publicly available from authoritative databases [2]. This prediction-based differentiation is classified as supporting evidence only; experimental logP/logD, aqueous solubility, and pKa determinations would be required for robust head-to-head comparison.

Computational Chemistry Drug Design Pharmacokinetics

Bromine Substituent Position (C5 vs. C4) Alters Reactivity in Cross-Coupling and Nucleophilic Aromatic Substitution vs. Common Analogs

The bromine atom in the target compound is located at position 5 (meta to sulfonyl, ortho to methyl, para to methoxy), while the most common comparator (CAS 486422-26-8) has bromine at position 4 (para to sulfonyl). This regiochemical difference fundamentally alters reactivity in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) due to differing electron density at the C-Br bond . The target compound's bromine at C5 is flanked by an electron-donating methoxy group (at C2, ortho/para-directing) and a methyl group (at C4, ortho to Br), which collectively modulate the oxidative addition step in cross-coupling differently than the para-bromine in CAS 486422-26-8, which experiences only the electron-withdrawing sulfonyl group at the para position . Additionally, the target compound's C5 bromine is amenable to nucleophilic aromatic substitution (SNAr) under different conditions than the C4 bromo analog, expanding the accessible derivatization space [1].

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Validated Application Scenarios for 1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one Based on Quantitative Evidence


SAR Expansion of nAChR Negative Allosteric Modulators in CNS Drug Discovery

In CNS drug discovery programs targeting neuronal nicotinic acetylcholine receptors (nAChRs), this compound serves as a methoxy-bearing sulfonylpiperazine scaffold for systematic SAR expansion. Published evidence demonstrates that methoxy substitution on sulfonylpiperazine NAMs reduces Hα4β2 potency by approximately 2-fold (IC50 ~21.1 μM for the methoxy analogue vs. unsubstituted parent) [1]. The target compound's 2-methoxy-4-methyl-5-bromo trisubstitution pattern enables exploration of additive or synergistic substituent effects on both Hα4β2 and Hα3β4 nAChR subtype selectivity—a dimension inaccessible to simpler mono-substituted analogs. Researchers can use this compound to probe whether the 4-methyl group compensates for the methoxy-induced potency loss or further shifts subtype selectivity.

Late-Stage Diversification via C5-Bromo Cross-Coupling for Focused Library Synthesis

The C5 bromine atom, positioned between electron-donating methoxy (C2) and methyl (C4) groups, provides a unique handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) that differs regiochemically from the more common C4-bromo analogs (e.g., CAS 486422-26-8) [1]. Medicinal chemistry teams synthesizing focused libraries can exploit the distinct electronic environment at C5 to install aryl, heteroaryl, or amino substituents under conditions that may be incompatible with the para-bromo analog. This regiochemical differentiation directly supports the synthesis of novel sulfonylpiperazine derivatives with potentially altered pharmacological profiles, as the substitution position on the aromatic ring has been shown to impact biological activity within this chemotype [2].

Comparative ADME Profiling of Methoxy vs. Ethoxy Sulfonylpiperazine Isomers

Because the target compound (2-methoxy + 4-methyl substitution) and its ethoxy isomer (CAS 852174-89-1; 2-ethoxy substitution without 4-methyl) share identical molecular formula and weight (C14H19BrN2O4S, 391.28 g/mol) but differ in aryl ether topology, they form an ideal isomeric pair for comparative in vitro ADME studies [1]. Researchers can systematically compare metabolic stability (CYP450-mediated O-dealkylation rates for OCH3 vs. OCH2CH3), permeability (PAMPA or Caco-2), and plasma protein binding as a function of aryl ether type and methyl substitution pattern. Such head-to-head comparisons inform the selection of optimal sulfonylpiperazine scaffolds for lead optimization programs where fine-tuning metabolic liability is critical .

Chemical Probe Validation Requiring Precise Tri-substituted Benzenesulfonyl Architecture

For chemical biology programs developing target-engagement probes or photoaffinity labeling reagents, the tri-substituted aromatic ring (5-Br, 2-OCH3, 4-CH3) offers three potential functionalization vectors that simpler analogs lack. The bromine can be replaced via cross-coupling to install alkyne or azide handles for click chemistry; the methoxy group can be demethylated to a phenol for further derivatization; and the 4-methyl group provides a metabolically stable position for future optimization [1]. This multi-vector functionalization capability, combined with the sulfonylpiperazine core known to engage diverse biological targets as documented in the 2023 class review [2], makes this compound a strategic starting point for probe development where structural complexity is required at the outset—not added retrospectively.

Quote Request

Request a Quote for 1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.